2-Methoxy-5-methylbenzoyl chloride
Overview
Description
2-Methoxy-5-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the fifth position, along with a chloride group (-Cl) attached to the carbonyl carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-5-methylbenzoyl chloride can be synthesized from its corresponding benzoic acid derivative. The general procedure involves the conversion of 2-methoxy-5-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl2). The reaction is typically carried out at room temperature, and the intermediate is then reacted with tert-butylamine to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of thionyl chloride remains common due to its efficiency in converting carboxylic acids to acid chlorides. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-methoxy-5-methylbenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for the initial conversion of the benzoic acid derivative to the acid chloride.
Nucleophiles (e.g., amines, alcohols): Used in substitution reactions to form various derivatives.
Reducing Agents (e.g., LiAlH4): Used in reduction reactions to convert the acid chloride to alcohol.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions.
2-Methoxy-5-methylbenzoic Acid: Formed through hydrolysis.
2-Methoxy-5-methylbenzyl Alcohol: Formed through reduction.
Scientific Research Applications
2-Methoxy-5-methylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
2-Methoxybenzoyl Chloride: Lacks the methyl group at the fifth position.
5-Methylbenzoyl Chloride: Lacks the methoxy group at the second position.
2-Methylbenzoyl Chloride: Lacks the methoxy group and has a methyl group at the second position.
Uniqueness: 2-Methoxy-5-methylbenzoyl chloride is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of derivatives it can form
Properties
IUPAC Name |
2-methoxy-5-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZYRMVAZDBSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557620 | |
Record name | 2-Methoxy-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25045-35-6 | |
Record name | 2-Methoxy-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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